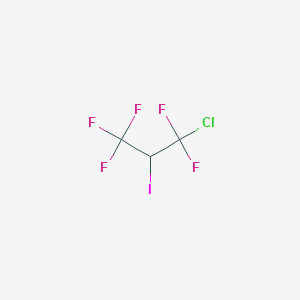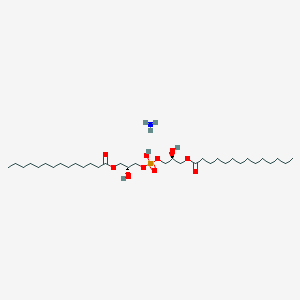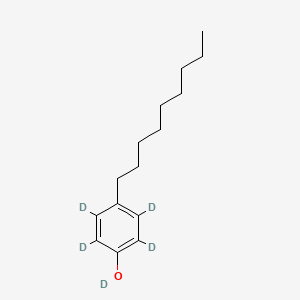
1-Chloro-1,1,3,3,3-pentafluoro-2-iodopropane
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Photochemical Reactions
- 1-Chloro-1,1,3,3,3-pentafluoro-2-iodopropane is used in photochemical reactions. For instance, chloro-1,1-difluoroethylene's reaction with trifluoroiodomethane forms 3-chloro-1,1,1,2,2-pentafluoro-3-iodopropane and 2-chloro-1,1,1,3,3-pentafluoro-3-iodopropane as adducts (Gregory, Haszeldine, & Tipping, 1968).
Vibration Spectra and Rotational Isomerism Studies
- The compound has been studied for its vibration spectra and rotational isomerism, providing insights into the molecular behavior of halogenated alkanes. Research includes observations in various states like gaseous, liquid, glassy, and crystalline (Ogawa et al., 1978).
Reaction with Vinyl Fluoride
- In reactions with vinyl fluoride, 1-Chloro-1,1,3,3,3-pentafluoro-2-iodopropane forms adducts like 1,1,1,2,4-pentafluoro-4-iodo-2-trifluoromethylbutane and its isomers, which are useful for understanding the behavior of halogenated compounds in various chemical environments (Fleming, Haszeldine, & Tipping, 1973).
Surface Chemistry on Metal Surfaces
- The thermal chemistry of 1-Chloro-1,1,3,3,3-pentafluoro-2-iodopropane on metal surfaces like Ni(100) has been explored, which is crucial for understanding surface reactions in material science and catalysis (Tjandra & Zaera, 1997).
Electrophilic Chlorination
- The compound is used in electrophilic chlorination of arenes and heterocycles, demonstrating its utility in synthetic chemistry, particularly in the modification of complex molecules like pharmaceuticals (Wang et al., 2016).
Electrochemical Reduction
- In electrochemistry, the compound's reduction at carbon cathodes has been studied, contributing to our understanding of reactions in electrochemical cells (Pritts & Peters, 1994).
Spectroscopy and Molecular Structure
- Studies on the far ultra-violet spectra of compounds like 1-Chloro-1,1,3,3,3-pentafluoro-2-iodopropane help in understanding the molecular structure and behavior of halogenated hydrocarbons (Boschi & Salahub, 1972).
Synthesis of Fluorocarbon Polymers
- The compound is used in telomerization reactions for synthesizing models of fluorocarbon polymers, which are important in the development of new polymeric materials (Chambers et al., 1964).
Fluorocarbon-Aluminium Compound Reactions
- It reacts with lithium tetrahydroaluminate to form fluorocarbon-alane compounds, which are significant in organometallic chemistry (Dickson & Sutcliffe, 1972).
Radiochemistry Applications
- The self-induced exchange of tritium with halogenated aliphatic hydrocarbons like 1-chloro-3-iodopropane is important in radiochemistry for preparing tritium-labeled compounds (Carr & Ache, 1970).
Eigenschaften
IUPAC Name |
1-chloro-1,1,3,3,3-pentafluoro-2-iodopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HClF5I/c4-2(5,6)1(10)3(7,8)9/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUBRRRXPHGLMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HClF5I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672910 | |
| Record name | 1-Chloro-1,1,3,3,3-pentafluoro-2-iodopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-1,1,3,3,3-pentafluoro-2-iodopropane | |
CAS RN |
359-59-1 | |
| Record name | Propane, 1-chloro-1,1,3,3,3-pentafluoro-2-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=359-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-1,1,3,3,3-pentafluoro-2-iodopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Sodium 2,3-dihydroxypropyl (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl phosphate](/img/structure/B6595515.png)


![alpha-(4-Chlorophenyl)-N-[(methoxyamino)methylene]-3-(trifluoromethyl)-2-quinoxalineacetamide](/img/structure/B6595551.png)








